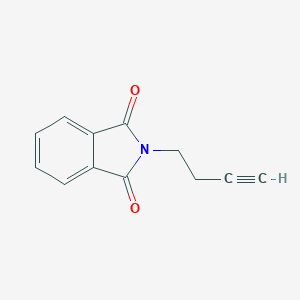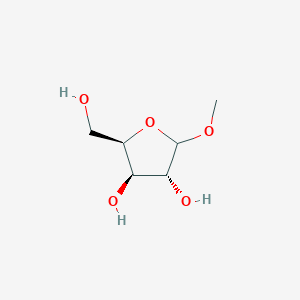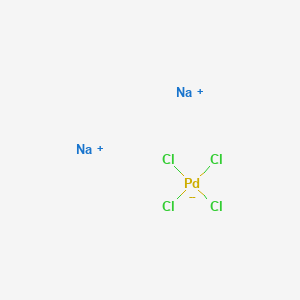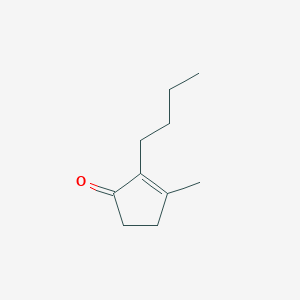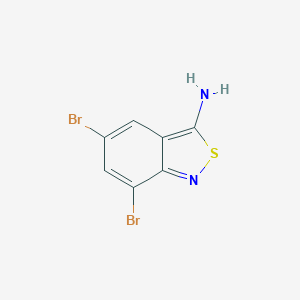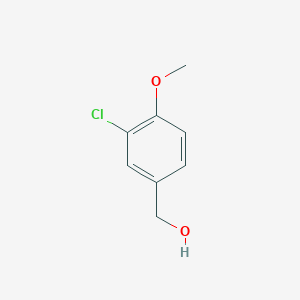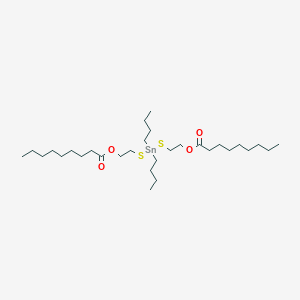
Dibutyltinbis(2-mercaptoethyl nonanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltinbis(2-mercaptoethyl nonanoate) is a chemical compound that belongs to the family of organotin compounds. It is commonly used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of dibutyltinbis(2-mercaptoethyl nonanoate) is not fully understood. However, it is believed to work by disrupting the function of certain enzymes in the body. This can lead to a range of physiological effects, including changes in hormone levels and immune function.
Biochemische Und Physiologische Effekte
Dibutyltinbis(2-mercaptoethyl nonanoate) has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to cause reproductive toxicity, including reduced fertility and abnormal development of the reproductive organs. It has also been shown to affect immune function, leading to increased susceptibility to infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dibutyltinbis(2-mercaptoethyl nonanoate) in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experiments. However, one limitation is its potential toxicity, which can make it difficult to work with in certain contexts.
Zukünftige Richtungen
There are many potential future directions for research on dibutyltinbis(2-mercaptoethyl nonanoate). One area of focus could be on understanding its mechanism of action in more detail, in order to develop safer and more effective alternatives. Another area of research could be on developing new applications for the compound, such as in the production of new types of plastics or anti-fouling agents. Additionally, there is a need for more research on the potential health effects of exposure to dibutyltinbis(2-mercaptoethyl nonanoate) in humans and other organisms.
Synthesemethoden
Dibutyltinbis(2-mercaptoethyl nonanoate) is synthesized by reacting dibutyltin oxide with 2-mercaptoethyl nonanoate in the presence of a catalyst. The reaction takes place at a temperature of around 80-100°C for several hours. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Dibutyltinbis(2-mercaptoethyl nonanoate) has a wide range of applications in scientific research. It is commonly used as a stabilizer in the production of PVC plastics, as well as a catalyst in the synthesis of organic compounds. It is also used in the production of anti-fouling paints, which are used to prevent the growth of marine organisms on ships and other underwater structures.
Eigenschaften
CAS-Nummer |
13467-96-4 |
|---|---|
Produktname |
Dibutyltinbis(2-mercaptoethyl nonanoate) |
Molekularformel |
C30H60O4S2Sn |
Molekulargewicht |
667.6 g/mol |
IUPAC-Name |
2-[dibutyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;2*1-3-4-2;/h2*14H,2-10H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
RHWTUUYPAFODEH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
Andere CAS-Nummern |
13467-96-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



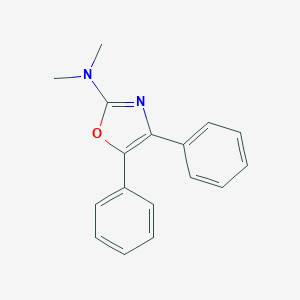
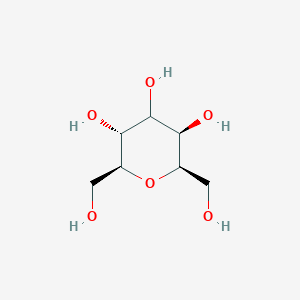

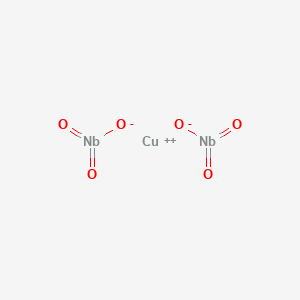
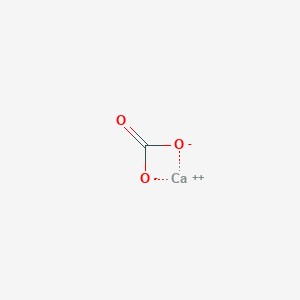
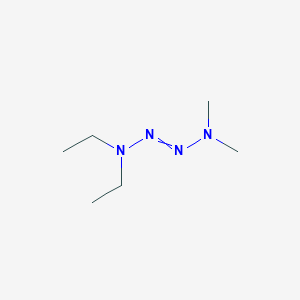
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
